7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Description
Nomenclature and Structural Classifications
7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde exhibits a complex nomenclature system that reflects its intricate molecular architecture. The compound's International Union of Pure and Applied Chemistry name follows systematic naming conventions that precisely describe the substitution pattern and functional group positioning within the heterocyclic framework. According to chemical database records, the compound is also recognized by alternative nomenclature forms including 6-bromo-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde, demonstrating the importance of understanding positional isomerism in benzodioxine chemistry.
The structural classification of this compound places it within the broader category of benzodioxines, which are heterocyclic compounds containing a benzene ring fused to a 1,4-dioxane ring system. More specifically, the compound belongs to the halogenated aromatic aldehydes subclass, characterized by the presence of both a bromine atom and an aldehyde functional group attached to the benzodioxine core structure. This dual functionality creates unique chemical properties that distinguish it from other members of the benzodioxine family.
The compound's structural framework consists of a benzene ring fused with a six-membered dioxane ring, where two oxygen atoms occupy positions 1 and 4 of the saturated ring portion. The dihydro designation indicates that the dioxane ring contains a saturated ethylene bridge between the two oxygen atoms, creating a rigid bicyclic system. The bromine substitution occurs at position 7 of the benzene ring, while the aldehyde group is positioned at carbon 6, creating a specific substitution pattern that influences the compound's reactivity and biological activity.
Registry Information and Identification
The comprehensive identification of this compound involves multiple registry systems and molecular descriptors that provide unambiguous characterization. The Chemical Abstracts Service registry number 99067-25-1 serves as the primary identification code for this compound across scientific databases and commercial suppliers. This registry number ensures consistent identification across different chemical information systems and facilitates accurate communication within the scientific community.
The molecular formula C₉H₇BrO₃ provides essential information about the compound's elemental composition, indicating nine carbon atoms, seven hydrogen atoms, one bromine atom, and three oxygen atoms. This formula reflects the presence of the benzodioxine core structure with additional bromine and aldehyde substituents. The International Chemical Identifier key GRPOMPOKJNVQKD-UHFFFAOYSA-N provides a unique hash-based identification that enables precise database searches and chemical informatics applications.
The Simplified Molecular Input Line Entry System representation C1COC2=C(O1)C=C(C(=C2)Br)C=O offers a linear notation that describes the compound's connectivity and structural features. This standardized format facilitates computational chemistry applications and automated chemical database searches. The International Chemical Identifier string InChI=1S/C9H7BrO3/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-5H,1-2H2 provides a more detailed structural description that includes stereochemical information and connectivity patterns.
Historical Context in Benzodioxine Research
The development of benzodioxine chemistry has roots in the broader exploration of heterocyclic compounds and their synthetic applications. While specific historical documentation for this compound synthesis is limited, the compound emerges from a rich tradition of benzodioxane and benzodioxine research that spans several decades. The foundational work on 1,4-benzodioxane derivatives can be traced to synthetic methodologies developed for preparing complex heterocyclic systems with potential biological activity.
Early synthetic approaches to benzodioxane systems employed oxidative coupling reactions using silver salts to connect phenolic precursors with appropriate coupling partners. The first synthesis of 1,4-benzodioxane natural products using epoxides was reported in 1987, establishing important precedents for constructing these ring systems through cyclization reactions. These pioneering efforts demonstrated the feasibility of creating benzodioxane frameworks through controlled chemical transformations, laying the groundwork for more sophisticated synthetic approaches.
The evolution of benzodioxine synthesis has been influenced by the recognition of these compounds as valuable intermediates in pharmaceutical development. Process development efforts have focused on creating industrially viable methods for preparing 1,4-benzodioxane derivatives through efficient cyclization strategies. These investigations have revealed that cyclization reactions preferentially produce six-membered rings over seven-membered alternatives, providing insights into the thermodynamic and kinetic factors governing benzodioxine formation.
Recent synthetic innovations have introduced novel approaches to benzodioxane construction, including the use of glycerol carbonate as an alkylating agent for phenolic compounds. This methodology represents a more environmentally friendly approach to benzodioxane synthesis, achieving quantitative conversion of starting materials under solvent-free conditions. Such developments reflect the continuing evolution of benzodioxine chemistry toward more sustainable and efficient synthetic methods.
Significance in Heterocyclic Chemistry
This compound occupies a significant position within heterocyclic chemistry due to its unique combination of structural features and functional group diversity. The compound exemplifies the importance of benzodioxine derivatives as synthetic intermediates and biologically active molecules in contemporary organic chemistry. The presence of both electron-withdrawing bromine substitution and reactive aldehyde functionality creates opportunities for diverse chemical transformations and molecular recognition events.
The compound's significance extends to its role as a building block for more complex molecular architectures. The aldehyde functional group provides a reactive site for condensation reactions, reductive amination processes, and oxidation transformations that can introduce additional functional diversity. Meanwhile, the bromine substituent offers opportunities for cross-coupling reactions, nucleophilic substitution processes, and metal-catalyzed transformations that enable further structural elaboration.
Within the broader context of medicinal chemistry, benzodioxine derivatives have demonstrated importance as scaffolds for developing biologically active compounds. Research into 1,4-benzodioxane-6-carboxylic acid amide analogs has revealed synthetic pathways from readily available starting materials such as gallic acid, demonstrating the accessibility of these structures for pharmaceutical development. These investigations have established multi-step synthetic routes that provide access to diverse structural variants with potential therapeutic applications.
The compound's structural features also contribute to its significance in chemical biology applications. The benzodioxine core structure provides a rigid framework that can position functional groups in specific spatial arrangements, facilitating interactions with biological targets such as enzymes and receptors. The aldehyde group's capacity for covalent bond formation with nucleophilic amino acid residues creates opportunities for enzyme inhibition and protein modification applications. Additionally, the bromine atom's ability to participate in halogen bonding interactions may enhance binding affinity with biological targets, expanding the compound's potential for pharmaceutical development.
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPOMPOKJNVQKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556477 | |
| Record name | 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99067-25-1 | |
| Record name | 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde typically involves the bromination of 2,3-dihydro-1,4-benzodioxine followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The formylation step can be achieved using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group .
Chemical Reactions Analysis
7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Activities
Recent studies have highlighted the potential of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde as a scaffold for developing new antimicrobial and anticancer agents. The compound's structure allows for modifications that enhance biological activity against various pathogens and cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting bacterial growth and inducing apoptosis in cancer cells, making it a candidate for further pharmacological exploration .
Drug Design Framework
The benzodioxane core present in this compound serves as a versatile scaffold in drug design. Its ability to interact with multiple biological targets allows chemists to design compounds that can selectively bind to receptors involved in various diseases. This characteristic has led to its investigation in the context of developing drugs that target specific pathways in diseases such as cancer and neurodegenerative disorders .
Synthetic Methodologies
Synthesis of Complex Molecules
The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited to create various derivatives through functionalization reactions. Researchers have developed synthetic routes that involve the introduction of different substituents at various positions on the benzodioxane ring, allowing for the exploration of structure-activity relationships (SAR) in medicinal chemistry .
Catalytic Applications
In addition to its role as an intermediate, this compound has been explored for its potential catalytic properties. Its unique electronic structure may facilitate certain chemical reactions, making it a candidate for use in catalysis within organic synthesis processes .
Material Science
Polymer Chemistry
The compound's ability to undergo polymerization reactions has led to its application in material science. It can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities to materials. This application is particularly relevant in developing advanced materials for electronics and coatings .
Nanotechnology Applications
In nanotechnology, this compound has been investigated for creating nanoscale materials with tailored properties. Its incorporation into nanostructures can lead to enhanced performance in applications such as drug delivery systems and biosensors due to its biocompatibility and ability to interact with biological systems .
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Aldehyde-Functionalized Analogues
The target compound is compared to other brominated aldehydes sharing the dihydrobenzodioxine or benzofuran scaffold:
Key Differences :
- Scaffold : The benzodioxine core (oxygen atoms at 1,4-positions) vs. benzofuran (oxygen at 1-position only) alters electronic properties and ring strain.
- Substituent Position : Bromine at position 7 in the target compound vs. position 5 in benzofuran derivatives affects steric hindrance and reactivity.
- Functional Groups : Methyl substitution (CID 28064961) reduces electrophilicity compared to bromine, impacting cross-coupling reactions .
Carboxylic Acid Derivatives
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid (CAS: 59820-91-6) shares the benzodioxine core and bromine but replaces the aldehyde with a carboxylic acid (-COOH). Its molecular weight is 259.05 , and it is used in peptide synthesis or as a metal-chelating agent .
| Property | 7-Bromo-6-carbaldehyde | 7-Bromo-6-carboxylic Acid |
|---|---|---|
| Reactivity | Electrophilic aldehyde | Acid-catalyzed reactions |
| Solubility | Moderate in DMSO | High in polar solvents |
| Applications | Intermediate for Schiff bases | Chelation, drug conjugation |
The carboxylic acid derivative exhibits higher polarity and lower volatility, making it suitable for aqueous-phase reactions .
Ketone and Methanone Derivatives
Ketone-functionalized analogues, such as (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-methoxyphenyl)methanone (CAS: 175136-41-1) and 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylethan-1-one (CAS: 175136-36-4), replace the aldehyde with a ketone group. These compounds have molecular weights of 333.18 and 333.18, respectively, and are used in drug discovery for their stability and hydrogen-bonding capabilities .
Comparison Highlights :
- Stability : Ketones are less reactive than aldehydes, reducing undesired side reactions.
- Pharmacological Potential: Methanone derivatives show higher binding affinity to receptors (e.g., angiotensin II) due to increased hydrophobicity .
Amine Derivatives
7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride (CAS: 297757-46-1) substitutes the aldehyde with an amine group. With a molecular weight of 266.52 , this compound is a key intermediate in antipsychotic drug synthesis .
| Property | Aldehyde | Amine Hydrochloride |
|---|---|---|
| Basicity | Neutral | Basic (protonated amine) |
| Bioactivity | Limited | High (CNS applications) |
The amine derivative’s basicity enhances solubility in acidic media, favoring salt formation and bioavailability .
Biological Activity
7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (CAS No. 99067-25-1) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 243.05 g/mol. The presence of a bromine atom and a benzodioxin ring system enhances its reactivity and potential interactions with biological targets .
The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity and modulating various biochemical pathways.
Potential Targets:
- Enzymes : It may interact with enzymes involved in metabolic pathways, potentially serving as an inhibitor or modulator.
- Receptors : The compound's structure suggests possible interactions with G-protein coupled receptors (GPCRs) or other membrane-bound proteins.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest its potential as an anticancer agent by inhibiting tumor cell proliferation in vitro. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines .
- Enzyme Inhibition : It is utilized in the study of enzyme interactions, particularly as a probe in biochemical assays to elucidate enzyme mechanisms.
- Therapeutic Applications : The compound has been investigated for its role in treating diseases sensitive to Hsp90 inhibitors, including certain cancers and inflammatory disorders .
Case Studies
Several studies have highlighted the biological significance of this compound:
Study 1: Antitumor Efficacy
A study investigated the effects of this compound on various tumor cell lines (e.g., MDA-MB 231 and HCT116). Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for developing new anticancer therapies .
Study 2: Enzyme Interaction
Another research focused on the compound's interaction with protein kinases. It was found to inhibit DYRK1A with an IC50 value indicating strong inhibitory potential. This suggests that derivatives of this compound could be developed as therapeutic agents targeting specific kinases involved in cancer progression .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains bromine; unique reactivity | Antitumor; enzyme inhibition |
| 7-Chloro analog | Contains chlorine; less reactive | Limited biological activity |
| 7-Iodo analog | Contains iodine; increased reactivity | Potentially higher activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 7-Bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde?
- Methodology : The synthesis typically involves bromination of a dihydrobenzodioxine precursor followed by aldehyde functionalization. For example, bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, while the aldehyde group is introduced via oxidation of a methyl or hydroxymethyl intermediate (e.g., using MnO₂ or PCC).
- Validation : Cross-reference NMR and mass spectrometry data with structurally similar compounds like 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde (CAS 281678-73-7) to confirm regioselectivity and purity .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Identify the benzodioxine ring protons (δ 4.2–4.5 ppm for –O–CH₂–O–) and the aldehyde proton (δ ~10 ppm). Compare with data for 4-Bromo-2-fluorobenzaldehyde (CAS 57848-46-1), where the aldehyde proton appears at δ 9.8 ppm .
- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C–Br vibrations (~600 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (expected m/z: ~243.97 for C₉H₇BrO₃).
Q. What safety protocols are critical when handling this compound?
- Guidelines : Refer to safety data sheets (SDS) for analogous brominated aldehydes like 3-Bromobenzaldehyde (CAS 3132-99-8), which recommend using nitrile gloves, fume hoods, and avoiding inhalation. Store at 2–8°C in amber glass to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?
- Methodology :
- Contradiction Analysis : If NMR signals overlap, employ 2D techniques (COSY, HSQC) or deuterated solvents. For crystallographic ambiguities, use SHELXL for refinement, leveraging its robustness in handling small-molecule data. SHELX’s iterative least-squares refinement can resolve electron density mismatches .
- Cross-Validation : Compare with derivatives like 4-Bromo-2-chlorophenylacetic acid (CAS 916516-89-7), where crystallography confirmed substituent positions .
Q. What strategies optimize palladium-catalyzed cross-coupling reactions involving the bromo substituent?
- Methodology :
- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for Suzuki-Miyaura couplings. For example, coupling with aryl boronic acids requires anhydrous conditions (e.g., THF, 80°C).
- Monitoring : Track reaction progress via TLC or LC-MS, referencing protocols for 2-Bromo-4-chlorophenylacetonitrile (CAS 52864-54-7) .
- Challenges : Address potential dehalogenation by optimizing ligand-to-palladium ratios.
Q. How does the electronic environment of the benzodioxine ring influence the aldehyde’s reactivity?
- Methodology :
- Computational Analysis : Perform DFT calculations (e.g., using Gaussian) to map electron density around the aldehyde group. Compare with 4-Bromo-2-hydroxybenzaldehyde (CAS 22532-62-3), where the –OH group stabilizes the aldehyde via intramolecular hydrogen bonding .
- Experimental Probes : Conduct nucleophilic addition reactions (e.g., with Grignard reagents) to assess electrophilicity.
Q. What crystallographic software and parameters are recommended for determining this compound’s structure?
- Methodology : Use SHELXL for refinement, particularly for high-resolution data (d-spacing < 1 Å). Input files should include HKLF 4 format intensity data. For twinned crystals, employ the TWIN/BASF commands in SHELXL. Validate against the refinement of 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
